molecular formula C6H5NO2S3 B6172439 thieno[3,2-b]thiophene-2-sulfonamide CAS No. 2503206-88-8

thieno[3,2-b]thiophene-2-sulfonamide

Cat. No. B6172439
CAS RN: 2503206-88-8
M. Wt: 219.3
InChI Key:
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Description

Thieno[3,2-b]thiophene is an organic compound consisting of two fused thiophene rings . It is a part of the thienothiophene family, which are compounds that have been of interest due to their potential as biologically active compounds . They are often used in the field of medicinal chemistry to develop advanced compounds with a variety of biological effects .


Synthesis Analysis

Thieno[3,2-b]thiophene and its derivatives have been synthesized using Pd-catalyzed Stille or Suzuki coupling reactions . These compounds have been prepared using a straightforward synthetic route . The synthesis of thienothiophene derivatives has been achieved through various methodologies, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thieno[3,2-b]thiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . This structure allows thienothiophenes to drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .


Chemical Reactions Analysis

Thieno[3,2-b]thiophene and its derivatives have been prepared using Pd-catalyzed Stille or Suzuki coupling reactions . These reactions are part of the broader field of cross-coupling reactions, which are widely used in organic synthesis.


Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene has a molecular formula of C6H4S2 . It is a part of the thienothiophene family, which are compounds known for their impressive optoelectronic properties .

Safety and Hazards

Thieno[3,2-b]thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for thieno[3,2-b]thiophene-2-sulfonamide involves the reaction of thieno[3,2-b]thiophene with chlorosulfonic acid followed by reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "Thieno[3,2-b]thiophene", "Chlorosulfonic acid", "Ammonia" ], "Reaction": [ "Thieno[3,2-b]thiophene is reacted with chlorosulfonic acid to form thieno[3,2-b]thiophene-2-sulfonyl chloride.", "Thieno[3,2-b]thiophene-2-sulfonyl chloride is then reacted with ammonia to form thieno[3,2-b]thiophene-2-sulfonamide." ] }

CAS RN

2503206-88-8

Product Name

thieno[3,2-b]thiophene-2-sulfonamide

Molecular Formula

C6H5NO2S3

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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